molecular formula C17H15N3O2 B5870492 methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate

methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate

Cat. No. B5870492
M. Wt: 293.32 g/mol
InChI Key: GYACLAKONSJCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate, also known as MQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQA belongs to the class of quinoxaline derivatives, which have been studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. MQA has been found to exhibit potent anti-tumor activity and has been studied extensively for its mechanism of action and potential therapeutic applications.

Mechanism of Action

Methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate's mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate has been shown to inhibit the activity of the PI3K/Akt pathway, which is involved in cell survival and proliferation. methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate has been found to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-microbial properties. methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate has been shown to inhibit cancer cell proliferation and migration, induce apoptosis in cancer cells, and inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. Additionally, methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate has also been shown to exhibit anti-microbial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

Methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate has several advantages for lab experiments, including its potent anti-tumor activity and its ability to induce apoptosis in cancer cells. Additionally, methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate has been found to exhibit anti-inflammatory and anti-microbial properties, making it a versatile compound for various research applications. However, limitations of using methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate research, including exploring its potential as a therapeutic agent for cancer treatment. Additionally, further studies are needed to determine the safety and efficacy of methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate in animal models and clinical trials. Other potential future directions include investigating methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate's anti-inflammatory and anti-microbial properties and exploring its potential as a drug delivery system for targeted cancer therapy.

Synthesis Methods

Methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate can be synthesized via several methods, including condensation reactions between 3-methyl-2-quinoxalinecarboxaldehyde and 3-aminobenzoic acid methyl ester. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid and under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

Methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Studies have shown that methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate has been found to inhibit cancer cell proliferation and migration by regulating various signaling pathways, including the MAPK and PI3K/Akt pathways.

properties

IUPAC Name

methyl 3-[(3-methylquinoxalin-2-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-16(20-15-9-4-3-8-14(15)18-11)19-13-7-5-6-12(10-13)17(21)22-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYACLAKONSJCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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